molecular formula C33H34N6O6 B1668253 Candesartan cilexetil CAS No. 145040-37-5

Candesartan cilexetil

Cat. No. B1668253
M. Wt: 610.7 g/mol
InChI Key: GHOSNRCGJFBJIB-UHFFFAOYSA-N
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Description

Candesartan cilexetil is an angiotensin II receptor blocker (ARB) used to treat high blood pressure (hypertension) and heart failure . It is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract .


Synthesis Analysis

Candesartan cilexetil is synthesized through a novel and convergent synthetic route . The key intermediate in the synthesis is methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate .


Molecular Structure Analysis

The molecular formula of Candesartan cilexetil is C33H34N6O6 . It is a prodrug form of the potent angiotensin II receptor antagonist, candesartan . The prodrug is cleaved by esterases within the intestine to liberate the active molecule .


Chemical Reactions Analysis

Candesartan cilexetil undergoes hydrolysis and transesterification reactions during the solid phase extraction procedure . The prodrug is metabolized into candesartan, which blocks the receptors AT1 for angiotensin II, decreasing the blood pressure levels .


Physical And Chemical Properties Analysis

Candesartan cilexetil has a molecular weight of 610.7 g/mol . Its solubility is pH-dependent, and it is classified as a Biopharmaceutic Classification System (BCS) class II drug .

Scientific Research Applications

Blood Pressure Management in Stroke Survivors

The Acute Candesartan Cilexetil Therapy in Stroke Survivors (ACCESS) study highlighted the safety of blood pressure reduction using candesartan cilexetil in early stroke treatment. It emphasized the drug's potential in reducing cumulative 12-month mortality and vascular events in such patients. The study underscores candesartan cilexetil as a safe therapeutic option for early antihypertensive therapy in stroke survivors (Schrader et al., 2003).

Role in Cardiovascular Protection

Research indicates that candesartan cilexetil plays a significant role in cardiovascular protection. This is evident in studies where it was effective in preventing cardiovascular hypertrophy in rats subjected to sinoaortic denervation. The study suggests that the drug's mechanism includes the upregulation of circulating angiotensin II and stabilization of blood pressure (Miao et al., 2002).

Antihypertensive Efficacy in Diverse Populations

Candesartan cilexetil has been studied extensively for its antihypertensive effects across diverse patient populations. For instance, it was shown to be effective in treating hypertension in children and adolescents, demonstrating sustained blood pressure reductions over long periods. These studies emphasize its efficacy and tolerability in younger hypertensive patients (Hoy & Keating, 2010).

Beneficial Effects in Diabetic Patients

Candesartan cilexetil also shows promise in managing hypertension in diabetic patients. It does not affect glucose homeostasis or serum lipid profiles in patients with type 2 diabetes, indicating its safety and effectiveness in this particular group. This aspect is crucial given the high prevalence of hypertension among diabetic patients (McClellan & Goa, 1998).

Efficacy in Congestive Heart Failure

The drug's impact on congestive heart failure has been explored, with findings indicating improvements in hemodynamics, neurohormonal status, and symptomatic status in patients. This points to its potential role in the management of heart failure, adding to its versatility as a therapeutic agent (Mitrović et al., 2003)

Safety And Hazards

Candesartan cilexetil should be handled with care to avoid dust formation and contact with skin and eyes . It is not recommended for use in children younger than 1 year due to increased risk of side effects .

Future Directions

Candesartan cilexetil has shown beneficial effects in diabetic patients, patients with nondiabetic renal diseases, stroke, migraine, and atrial fibrillation . Future research is focused on developing an in vitro–in vivo correlation for immediate release candesartan cilexetil formulations .

properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOSNRCGJFBJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020239
Record name Candesartan cilexetil
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Molecular Weight

610.7 g/mol
Source PubChem
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Mechanism of Action

Candesartan selectively blocks the binding of angiotensin II to AT1 in many tissues including vascular smooth muscle and the adrenal glands. This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II and results in an overall decrease in blood pressure. Candesartan is greater than 10,000 times more selective for AT1 than AT2. Inhibition of aldosterone secretion may increase sodium and water excretion while decreasing potassium excretion.
Record name Candesartan cilexetil
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Product Name

Candesartan cilexetil

CAS RN

145040-37-5
Record name Candesartan cilexetil
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Record name Candesartan cilexetil [USAN]
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Record name Candesartan cilexetil
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Record name Candesartan cilexetil
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Record name (+)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1- {[2â??â?? (1H- tetrazol- 5-yl)biphenyl-4- yl]methyl}-1H- benzimidazole- 7- carboxylate
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Record name CANDESARTAN CILEXETIL
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Synthesis routes and methods I

Procedure details

A mixture of trityl candesartan cilexetil (20 g, 23.45 mmol), methanol (200 ml), and water (1 ml) was gently refluxed for about 16–17 h. The reaction progress was monitored by HPLC. The solution volume was reduced by evaporation under reduced pressure (30 mbar) at a temperature of 55° C. to 60° C. to obtain viscous oil of candesartan cilexetil as a residue.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of trityl candesartan cilexetil (20 g, 23.45 mmol), toluene (60 ml), methanol (120 ml), and water (1 ml) was gently refluxed for about 5 h. The reaction progress was monitored by HPLC. The solution volume was reduced by evaporation under reduced pressure (30 mbar) at a temperature of about 55° C. to 60° C. to obtain viscous oil of candesartan cilexetil as a residue (36.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
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reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Typically, the deprotection step comprises heating to reflux trityl candesartan cilexetil in methanol. Optionally, the deprotection solvent mixture further comprises an organic solvent, such as toluene, and/or an acid, such as formic acid. The cilexetil trityl candesartan is heated to reflux until a clear solution is obtained. Typically, the reaction temperature is from about 30° C. to about 90° C., preferably from about 50° C. to about 90° C., and the heating takes place for about 5 to about 19 hours, preferably for about 8 to about 12 hours. Thereafter, the solvents are removed by evaporation to obtain crude deprotected candesartan cilexetil. The solvents may be removed at a temperature of about 30° C. to about 70° C., preferably at a temperature of about 50° C., and at a reduce pressure of about 30 mbar.
Quantity
0 (± 1) mol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
cilexetil trityl candesartan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of trityl candesartan cilexetil (TCC, 30.0 g, 35.17 mmol), toluene (180 mL), methanol (180 mL), formic acid (1.6 g) and water (0.63 g) was refluxed for about 10 h (HPLC control), the solvents were evaporated at 60° C./30 mbar to give a residue as a viscous oil, (about 31 g, theoretical yield of candesartan cilexetil is 21.47 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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